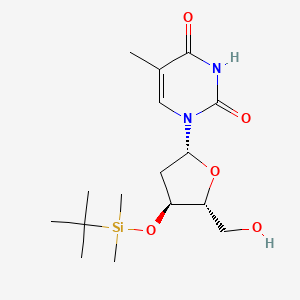

3'-O-(t-butyldimethylsilyl)thymidine

Übersicht

Beschreibung

3’-O-(t-butyldimethylsilyl)thymidine is a nucleoside analog derived from thymidine. It is chemically stable and has been used in various scientific research applications. The compound is characterized by the presence of a tert-butyldimethylsilyl group attached to the 3’-hydroxyl group of thymidine, which enhances its stability and modifies its chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(t-butyldimethylsilyl)thymidine typically involves the protection of the 3’-hydroxyl group of thymidine with a tert-butyldimethylsilyl group. This can be achieved by reacting thymidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of 3’-O-(t-butyldimethylsilyl)thymidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3’-O-(t-butyldimethylsilyl)thymidine undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the thymidine molecule.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the tert-butyldimethylsilyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or acidic conditions using acetic acid can be used to remove the tert-butyldimethylsilyl group.

Oxidation and Reduction Reactions: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed, although these reactions are less frequently performed.

Major Products Formed

The major products formed from the reactions of 3’-O-(t-butyldimethylsilyl)thymidine depend on the specific reaction conditions. For example, deprotection of the tert-butyldimethylsilyl group yields thymidine, while further functionalization can lead to various thymidine derivatives .

Wissenschaftliche Forschungsanwendungen

Overview

Chemical Structure and Stability

TBDMS-thymidine is derived from thymidine with a tert-butyldimethylsilyl group protecting the 3'-hydroxyl position. This modification enhances the compound's stability and solubility in organic solvents, making it suitable for diverse applications in nucleic acid chemistry and molecular biology .

Scientific Research Applications

3'-O-(t-butyldimethylsilyl)thymidine has several notable applications:

Chemistry

- Nucleoside Synthesis : It serves as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives. The TBDMS group can be selectively removed under mild conditions, facilitating further functionalization .

- Reagent in Organic Synthesis : Its stability allows it to be used as a reagent in various chemical reactions, including substitution and oxidation reactions .

Biology

- DNA Synthesis and Repair : TBDMS-thymidine is employed in studies involving DNA synthesis mechanisms and repair pathways. Its ability to mimic natural nucleosides makes it valuable for investigating nucleic acid interactions .

- Antiviral Activity : Research indicates that TBDMS-thymidine exhibits antiviral properties by inhibiting viral replication. For instance, studies have shown its effectiveness against herpes simplex virus (HSV), where it interferes with viral DNA synthesis, leading to reduced viral loads in infected cell cultures .

- Cancer Research : The compound's mechanism of action includes inhibition of protein synthesis in cancer cells, particularly affecting skin cancer cells and renal tubule cells .

Industry

- Nucleic Acid-Based Materials : It is used in the production of materials for biotechnological applications, including diagnostic tools and therapeutic agents .

- Precursor for Biologically Active Compounds : TBDMS-thymidine serves as a precursor for synthesizing other biologically active compounds, enhancing its utility in pharmaceutical development .

Case Studies

-

Antiviral Properties Against HSV

A study demonstrated that TBDMS-thymidine significantly reduced HSV replication in vitro by incorporating into viral DNA and causing chain termination during replication. This highlights its potential as an antiviral agent in therapeutic applications . -

Protein Synthesis Inhibition

Research indicated that TBDMS-thymidine inhibits protein synthesis in renal tubule cells, which may have implications for understanding kidney function and developing treatments for related diseases .

Wirkmechanismus

The mechanism of action of 3’-O-(t-butyldimethylsilyl)thymidine involves its incorporation into nucleic acids. The tert-butyldimethylsilyl group protects the 3’-hydroxyl group, preventing unwanted reactions during synthesis. Once incorporated into nucleic acids, the compound can influence DNA synthesis and repair processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3’-O-(tert-butyldiphenylsilyl)thymidine: Similar to 3’-O-(t-butyldimethylsilyl)thymidine but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.

5’-O-(tert-butyldimethylsilyl)thymidine: A related compound with the tert-butyldimethylsilyl group attached to the 5’-hydroxyl group of thymidine.

Uniqueness

3’-O-(t-butyldimethylsilyl)thymidine is unique due to its specific protection of the 3’-hydroxyl group, which provides stability and allows for selective deprotection. This makes it particularly useful in the synthesis of nucleic acid derivatives and in studies involving DNA synthesis and repair .

Biologische Aktivität

3'-O-(t-butyldimethylsilyl)thymidine (TBDMS-thymidine) is a modified nucleoside that has garnered attention due to its potential applications in biochemical research and therapeutic development. This article delves into the biological activity of TBDMS-thymidine, examining its synthesis, pharmacological properties, and implications in various biological contexts.

TBDMS-thymidine is a silylated derivative of thymidine, which enhances its stability and solubility in organic solvents. The synthesis typically involves protecting the 3'-hydroxyl group of thymidine with a t-butyldimethylsilyl (TBDMS) group. The procedure can be optimized using various reagents and conditions to achieve high yields and selectivity.

Synthesis Scheme

- Starting Material : Thymidine.

- Reagents : TBDMS chloride, imidazole, and solvents such as DMF or THF.

- Procedure :

- Dissolve thymidine in a dry solvent.

- Add TBDMS chloride and imidazole under nitrogen atmosphere.

- Stir the mixture at room temperature or heat as required.

- Purify the product using column chromatography.

Antiviral Properties

Research has indicated that TBDMS-thymidine exhibits antiviral activity, particularly against certain strains of viruses. In vitro studies have shown that it can inhibit viral replication by interfering with nucleic acid synthesis.

- Case Study : A study demonstrated that TBDMS-thymidine effectively reduced the viral load in cell cultures infected with herpes simplex virus (HSV). The compound's mechanism involves incorporation into viral DNA, leading to chain termination during replication.

Cytotoxicity and Cell Proliferation

The cytotoxic effects of TBDMS-thymidine have been evaluated in various cancer cell lines. Its ability to inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.

- Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | DNA synthesis inhibition |

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 18 | Cell cycle arrest |

The biological activity of TBDMS-thymidine is largely attributed to its structural similarity to natural nucleosides, allowing it to be incorporated into DNA during replication. This incorporation disrupts normal cellular processes, leading to cytotoxic effects in rapidly dividing cells.

Research Findings

Recent studies have focused on optimizing the use of TBDMS-thymidine in therapeutic settings:

- Study on Drug Delivery : Researchers have explored the use of TBDMS-thymidine in nanoparticle formulations for targeted drug delivery. The silyl group enhances the stability of the nucleoside, allowing for sustained release and improved bioavailability.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and biodistribution of TBDMS-thymidine. Results indicate favorable absorption profiles and significant accumulation in tumor tissues compared to normal tissues.

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSNMNOIOSXSQ-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332379 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40733-27-5 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.